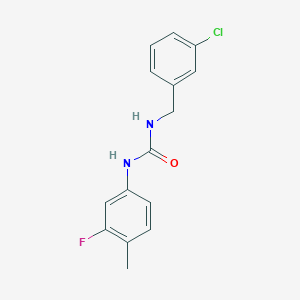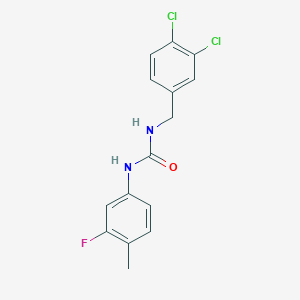![molecular formula C13H21N3OS B4284197 N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284197.png)
N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea
Übersicht
Beschreibung
N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea, also known as A-769662, is a small molecule compound that has gained significant attention in the scientific community for its potential application in the treatment of metabolic disorders. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), an enzyme that plays a crucial role in regulating cellular energy homeostasis.
Wirkmechanismus
N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea activates AMPK by binding to the γ subunit of the enzyme, which leads to allosteric activation and phosphorylation of the α subunit. This activation results in the inhibition of acetyl-CoA carboxylase (ACC) and the promotion of glucose uptake and fatty acid oxidation. ACC is a key enzyme in the synthesis of fatty acids, and its inhibition leads to decreased lipid synthesis and increased fatty acid oxidation.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea has been shown to have a number of biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, decreased hepatic glucose production and lipid synthesis, improved insulin sensitivity, and reduced liver fat accumulation. N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic benefits in metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea has a number of advantages for use in lab experiments, including its potency, specificity, and ability to activate AMPK in a dose-dependent manner. However, N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea also has some limitations, including its relatively short half-life and potential for off-target effects.
Zukünftige Richtungen
There are a number of future directions for research on N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea, including the development of more potent and selective AMPK activators, the investigation of the potential therapeutic benefits of N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea in animal models and human clinical trials, and the exploration of the underlying mechanisms of its anti-inflammatory effects. Additionally, further research is needed to determine the optimal dosing and administration of N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea for therapeutic use.
Wissenschaftliche Forschungsanwendungen
N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea has been extensively studied for its potential application in the treatment of metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease. N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea has been shown to activate AMPK, which leads to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. This activation also leads to decreased hepatic glucose production and lipid synthesis, which can improve insulin sensitivity and reduce liver fat accumulation.
Eigenschaften
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-16(2)9-5-8-14-13(17)15-11-6-4-7-12(10-11)18-3/h4,6-7,10H,5,8-9H2,1-3H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACAXOQVRCNUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)NC1=CC(=CC=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(methylthio)phenyl]-4-(4-nitrophenyl)-1-piperazinecarboxamide](/img/structure/B4284119.png)
![methyl 3-({[(tetrahydro-2-furanylmethyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4284122.png)
![methyl 3-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4284126.png)
![4-methyl-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4284130.png)
![4-(2-chloro-4-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4284134.png)
![2-ethyl-5-methyl-5'-phenyl-3'-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-3H,3'H-4,4'-biimidazole](/img/structure/B4284141.png)
![4-(2-chloro-6-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4284146.png)
![4-(4-fluorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4284149.png)
![N-[3-(methylthio)phenyl]-N'-(2-phenylethyl)urea](/img/structure/B4284170.png)
![N-(2,3-dimethylcyclohexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284176.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4284206.png)

